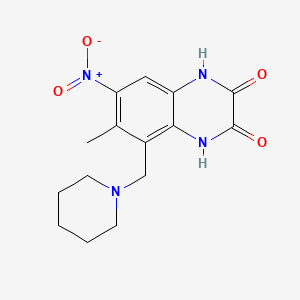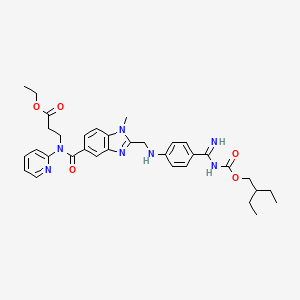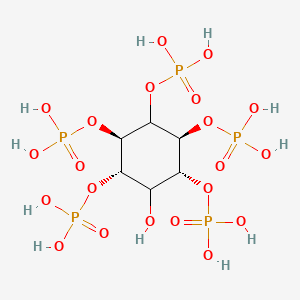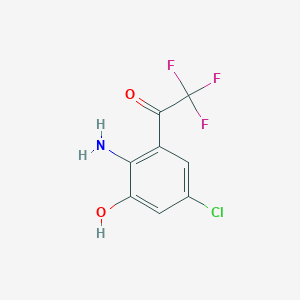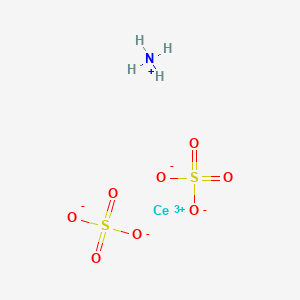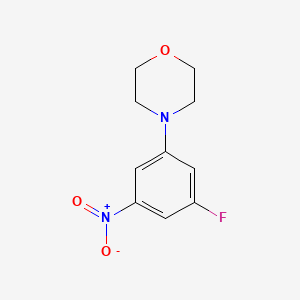
((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol, also known as 6-chloro-9-hydroxy-2-amino-1,4-dihydropurine, is a heterocyclic organic compound with a variety of uses in the scientific and medical fields. It is a key intermediate in the synthesis of a range of biologically active compounds, including antibiotics and antivirals. It is also used as a building block in the synthesis of other compounds and as a starting material for the synthesis of a range of pharmaceutically active compounds.
作用机制
The mechanism of action of ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolydroxy-2-amino-1,4-dihydropurine is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme purine nucleoside phosphorylase (PNP), which is involved in the synthesis of purines. By blocking the activity of PNP, ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolydroxy-2-amino-1,4-dihydropurine can prevent the synthesis of purines, which are essential for the growth and replication of certain organisms, including bacteria and viruses.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolydroxy-2-amino-1,4-dihydropurine are not fully known. However, it is believed to act as a competitive inhibitor of the enzyme purine nucleoside phosphorylase (PNP), which is involved in the synthesis of purines. By blocking the activity of PNP, ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolydroxy-2-amino-1,4-dihydropurine can prevent the synthesis of purines, which are essential for the growth and replication of certain organisms, including bacteria and viruses.
实验室实验的优点和局限性
The advantages of using ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolydroxy-2-amino-1,4-dihydropurine in laboratory experiments include its availability and low cost, as well as its ability to act as an intermediate in the synthesis of a range of biologically active compounds. Additionally, it is relatively stable and can be stored for extended periods of time. One of the main limitations of using ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolydroxy-2-amino-1,4-dihydropurine in laboratory experiments is that it is a relatively unstable compound, and can be easily degraded in the presence of light or oxygen.
未来方向
The potential future directions for the use of ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolydroxy-2-amino-1,4-dihydropurine include the development of new synthetic methods for the production of the compound, as well as the development of new applications for the compound, such as the synthesis of new drugs and therapeutics. Additionally, further research into the biochemical and physiological effects of the compound could lead to the development of new treatments for a range of diseases. Finally, further research into the mechanism of action of the compound could lead to the development of new inhibitors of purine nucleoside phosphorylase, which could be used to target specific organisms or viruses.
合成方法
The synthesis of ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolydroxy-2-amino-1,4-dihydropurine can be achieved through a variety of methods. The most common method is the conversion of the starting material, 2-amino-6-chloropurine, to the desired compound using a nucleophilic substitution reaction. This reaction involves the replacement of the chlorine atom in the starting material with a hydroxyl group. This can be accomplished using a base such as sodium hydroxide and a suitable solvent such as dimethylsulfoxide (DMSO). Other methods for synthesizing this compound include the use of a palladium-catalyzed reaction, a palladium-catalyzed cross-coupling reaction, and a palladium-catalyzed Heck reaction.
科学研究应用
((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolydroxy-2-amino-1,4-dihydropurine has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of a range of biologically active compounds, including antibiotics and antivirals. It is also used as a building block in the synthesis of other compounds and as a starting material for the synthesis of a range of pharmaceutically active compounds. In addition, it has been used in the synthesis of a range of nucleoside and nucleotide analogs, which are used in the treatment of a variety of diseases, including cancer and HIV.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-Amino-6-chloro-9H-purine", "Cyclopentadiene", "Formaldehyde", "Hydrogen chloride", "Sodium hydroxide", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium acetate", "Sodium carbonate", "Ethanol" ], "Reaction": [ "Step 1: Protection of 2-Amino-6-chloro-9H-purine with acetic anhydride and pyridine to form N6-acetyl-2-amino-6-chloropurine", "Step 2: Reaction of N6-acetyl-2-amino-6-chloropurine with cyclopentadiene in the presence of formaldehyde and hydrogen chloride to form (1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-ol", "Step 3: Reduction of (1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-ol with sodium borohydride in methanol to form ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol", "Step 4: Purification of the target compound by recrystallization from ethanol and drying under vacuum", "Step 5: Conversion of ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol to its desired salt form using sodium carbonate and acetic acid" ] } | |
CAS 编号 |
216481-88-8 |
分子式 |
C11H12ClN5O |
分子量 |
265.70 g/mol |
IUPAC 名称 |
[(1R,4S)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C11H12ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H2,13,15,16)/t6-,7+/m0/s1 |
InChI 键 |
IHEDZPMXLKYPSA-NKWVEPMBSA-N |
手性 SMILES |
C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO |
SMILES |
C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO |
规范 SMILES |
C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



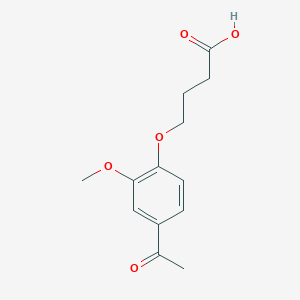
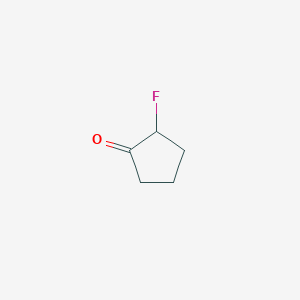
![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B3433238.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid, cis](/img/structure/B3433245.png)
